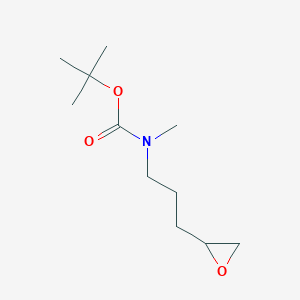

tert-Butyl methyl(3-(oxiran-2-yl)propyl)carbamate

Description

tert-Butyl methyl(3-(oxiran-2-yl)propyl)carbamate (CAS: 497107-76-3) is a carbamate derivative featuring a reactive epoxide (oxirane) moiety. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . The compound's structure includes a tert-butyl carbamate group linked to a methyl-substituted propyl chain terminating in an oxirane ring.

Properties

IUPAC Name |

tert-butyl N-methyl-N-[3-(oxiran-2-yl)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12(4)7-5-6-9-8-14-9/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNACUGFUHHLHTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(3-(oxiran-2-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with an epoxide, such as 3-(oxiran-2-yl)propylamine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack on the epoxide ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(3-(oxiran-2-yl)propyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The epoxide ring in the compound is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring and form new bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that compounds with epoxide functionalities can exhibit anticancer properties by interacting with cellular macromolecules. The epoxide group in tert-butyl methyl(3-(oxiran-2-yl)propyl)carbamate may facilitate reactions with nucleophiles in biological systems, potentially leading to cytotoxic effects on cancer cells. Studies are ongoing to explore its efficacy in cancer treatment protocols.

Antiviral Properties

The structural similarity of this compound to known antiviral agents suggests potential applications in antiviral drug development. The epoxide moiety may enhance the compound's ability to inhibit viral replication by interfering with viral enzymes or host cell mechanisms. Preliminary studies are being conducted to evaluate its activity against specific viral strains.

Materials Science

Polymer Chemistry

this compound can be utilized as a monomer or additive in polymer synthesis. Its epoxide functionality allows for ring-opening polymerization, leading to the formation of cross-linked polymers with enhanced mechanical properties. This application is particularly relevant in the development of coatings, adhesives, and sealants.

Synthesis of Functionalized Materials

The compound can serve as a precursor for synthesizing functionalized materials through various chemical transformations. For instance, the introduction of different nucleophiles to the epoxide group can yield a variety of derivatives with tailored properties for specific applications in electronic or biomedical fields.

Chemical Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for high purity and yield. Understanding its reactivity is crucial for developing derivatives that may have enhanced biological or chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(3-(oxiran-2-yl)propyl)carbamate involves the interaction of its functional groups with molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various biochemical and chemical processes, where the compound acts as a reactive intermediate .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related carbamates, emphasizing functional group differences and their implications:

Table 1: Key Structural and Functional Comparisons

- Epoxide vs. Ketone (Compound 24) : The ketone in Compound 24 enables nucleophilic additions (e.g., reductive amination), while the epoxide in the target compound allows for nucleophilic ring-opening (e.g., with amines or thiols) .

- Boronate Ester (Compound 21) : The boronate ester in Compound 21 facilitates Suzuki-Miyaura cross-coupling reactions, contrasting with the epoxide’s role in electrophilic chemistry .

- Quinazoline Moiety (Compound 5) : The aromatic quinazoline ring in Compound 5 enhances π-π stacking interactions, making it suitable for enzyme inhibition (e.g., SETD8 lysine methyltransferase) .

Biological Activity

Tert-Butyl methyl(3-(oxiran-2-yl)propyl)carbamate, a compound characterized by its carbamate structure, has garnered interest in various biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- CAS Number : 497107-76-3

This compound features an oxirane ring, which is significant for its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. This inhibition prevents the aggregation of amyloid beta peptides, which are implicated in neurodegenerative processes .

- Modulation of Oxidative Stress : In vitro studies have demonstrated that this compound reduces oxidative stress markers in astrocytes exposed to amyloid beta . It lowers levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting a protective antioxidant effect .

Biological Activity Data

Case Study 1: In Vitro Neuroprotection

In a study assessing the protective effects of this compound on astrocytes, researchers found that treatment with the compound significantly reduced cell death caused by amyloid beta exposure. The mechanism involved the inhibition of inflammatory cytokines and oxidative stress markers.

Case Study 2: In Vivo Efficacy

An in vivo model using scopolamine-induced cognitive impairment demonstrated that while the compound showed some neuroprotective effects, it did not significantly outperform established treatments like galantamine. This suggests that while promising, further optimization may be necessary to enhance its bioavailability and efficacy in vivo .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl methyl(3-(oxiran-2-yl)propyl)carbamate, and how can purity be validated?

Answer:

A common approach involves multi-step synthesis, starting with carbamate formation via reaction of tert-butyl chloroformate with a primary amine, followed by epoxide introduction. For example, boronic ester intermediates (similar to ) can enable Suzuki coupling or nucleophilic epoxidation. Post-synthesis, purity validation should include:

- HPLC-MS for molecular weight confirmation.

- NMR spectroscopy (1H/13C) to verify structural integrity, referencing coupling constants and chemical shifts (e.g., δ 1.4 ppm for tert-butyl groups) .

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination using tools like Mercury .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Key signals include tert-butyl (δ ~1.4 ppm, singlet), methyl carbamate (δ ~3.0 ppm), and epoxide protons (δ ~3.5–4.0 ppm, multiplet). Compare with databases like PubChem for validation .

- X-ray Diffraction : Use SHELX for structure refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Mercury software aids in visualizing bond angles and torsion strains .

Advanced: How can reaction conditions be optimized to improve epoxide stability and yield?

Answer:

- Temperature Control : Epoxides are prone to ring-opening; maintain reactions below 0°C during synthesis .

- Catalyst Screening : Use Lewis acids (e.g., BF3·OEt2) to stabilize transition states.

- Inert Atmosphere : Prevent moisture-induced hydrolysis by conducting reactions under nitrogen .

- Yield Monitoring : Track intermediates via TLC or inline FTIR to identify degradation pathways.

Advanced: How should researchers address stereochemical challenges in synthesizing the epoxide moiety?

Answer:

- Chiral Catalysts : Employ Sharpless or Jacobsen epoxidation for enantioselectivity. Validate using chiral HPLC or polarimetry .

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts to resolve stereoisomer ambiguities .

Data Contradiction: How to resolve discrepancies between crystallographic data and computational models?

Answer:

- Refinement Checks : In SHELX, adjust thermal parameters and occupancy for disordered atoms. Cross-validate with hydrogen-bonding networks .

- Energy Minimization : Use Mercury’s overlay function to compare experimental and DFT-optimized structures. Discrepancies >0.1 Å in bond lengths warrant re-evaluation of force fields .

Safety: What are the critical handling protocols for this compound given its epoxide group?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and P95 respirators to prevent inhalation/contact .

- Ventilation : Perform reactions in fume hoods with >12 air changes/hour to mitigate vapor exposure .

- First Aid : For skin contact, rinse immediately with water (15+ minutes) and consult a physician. Epoxides may cause sensitization .

Stability: What storage conditions prevent decomposition of tert-butyl carbamates?

Answer:

- Temperature : Store at –20°C in airtight containers to inhibit hydrolysis .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents. Monitor for CO2 release (indicative of carbamate degradation) .

Computational: How can researchers leverage SHELX and Mercury for structure-property relationships?

Answer:

- SHELX : Use SHELXL for refining twinned or high-resolution data. Employ the TWIN command for pseudo-merohedral twinning common in epoxide-containing crystals .

- Mercury : Analyze packing motifs (e.g., π-π stacking) to predict solubility. Generate Hirshfeld surfaces to assess intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.